molecular formula C12H12N2O3 B11010194 N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine

Cat. No.: B11010194
M. Wt: 232.23 g/mol
InChI Key: JMSRQAXQXVYXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[(1-methylindole-5-carbonyl)amino]acetic acid

InChI

InChI=1S/C12H12N2O3/c1-14-5-4-8-6-9(2-3-10(8)14)12(17)13-7-11(15)16/h2-6H,7H2,1H3,(H,13,17)(H,15,16)

InChI Key

JMSRQAXQXVYXJK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 1-Methyl-1H-indole-5-carboxylic Acid

The methyl group at the N1 position of indole-5-carboxylic acid is introduced via alkylation. Sodium hydride (NaH) in N,N-dimethylformamide (DMF) activates the carboxylic acid, followed by reaction with methyl iodide (CH₃I) at ambient temperature.

Reaction Conditions Yield Source
NaH (3 eq), CH₃I (2.5 eq), DMF, 24 h, RT56–93%
NaH (3 eq), CH₃I (10 eq), DMF, 48 h, RT93%

Key Observations :

  • Higher yields (up to 93%) are achieved with excess methyl iodide and prolonged reaction times.

  • Purification via flash chromatography (ethyl acetate/hexane) is critical to isolate the methylated product.

Step 2: Coupling with Glycine Derivatives

The activated carboxylic acid is coupled with glycine esters (e.g., methyl glycinate) using carbodiimides or uranium-based reagents.

Example Protocol :

  • Activation : Convert 1-methyl-1H-indole-5-carboxylic acid to its acid chloride using oxalyl chloride in dichloromethane.

  • Coupling : React the acid chloride with methyl glycinate hydrochloride in the presence of triethylamine (TEA) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).

Reagents Conditions Yield Source
HATU, DIEA, DMF, 15–20°C, 14 hCrude product purified via HPLC38–54%
DCC, DMAP, CH₂Cl₂, RTColumn chromatography46–74%

Critical Factors :

  • Solvent Choice : DMF or dichloromethane enhances reaction efficiency.

  • Catalysts : HATU accelerates amide bond formation, reducing reaction time.

Cross-Dehydrogenative Coupling (CDC) Approaches

CDC methods eliminate the need for traditional coupling agents by leveraging photocatalysis or metal-free oxidants.

Mechanism

  • Oxidation : N-Aryl glycine is oxidized to an imine intermediate using a photocatalyst (e.g., graphitic carbon nitride) and oxygen as the terminal oxidant.

  • Friedel-Crafts Alkylation : The imine reacts with indole at the C5 position, forming the C–N bond.

Advantages :

  • Sustainability : Uses green solvents (e.g., water) and recyclable catalysts.

  • Scalability : Gram-scale synthesis achieved with yields up to 81%.

Catalyst Oxidant Reaction Medium Yield Source
Graphitic carbon nitride (g-CN)O₂Water≤81%
TBHP (t-BuOOH)NoneDioxane69%

Challenges :

  • Positional Selectivity : CDC favors C3 over C5 of indole, requiring careful control of reaction conditions.

One-Pot Synthesis Strategies

A solvent-free, uncatalyzed method employs glyoxalic acid and amines to form indol-3-yl-glycines. Adaptation for C5 substitution is theoretically feasible but less explored.

Example Protocol :

  • Reagents : Indole, glyoxalic acid, glycine ester.

  • Conditions : Water, RT, 1 h.

Substrate Amine Yield Source
IndoleButylamine71%
N-MethylindoleMethylamine54%

Limitations :

  • Positional Control : Limited to C3-functionalized products; C5 variants require further optimization.

Organocatalyzed Enantioselective Synthesis

Chiral phosphoric acids enable asymmetric Friedel-Crafts alkylation to produce enantiopure glycine derivatives.

Example Protocol :

  • Catalyst : Chiral BINOL-derived phosphoric acid (2 mol %).

  • Substrate : Glyoxyl imine protected with Trs or Nps groups.

  • Conditions : Dichloromethane, RT.

Protecting Group Catalyst Loading ee Yield Source
Trs2 mol %88%71%
Nps2 mol %86%68%

Applications :

  • Crystallization : Post-reaction crystallization enhances enantiomeric excess (up to 99.5% ee).

Comparative Analysis of Methods

Method Key Strengths Limitations
Traditional CouplingHigh positional control, established protocolsMulti-step, requires coupling agents
CDCSustainable, scalable, no coupling agentsC3 selectivity dominates, low C5 yields
One-Pot SynthesisSimple, solvent-freeLimited to C3 derivatives, low yields
OrganocatalysisEnantioselective, mild conditionsRequires expensive catalysts, low throughput

Challenges and Optimization Strategies

  • Positional Selectivity : C5 functionalization is less reactive; electron-withdrawing groups (e.g., NO₂) may enhance reactivity.

  • Scalability : CDC methods show promise for industrial applications but require further refinement for C5 specificity.

  • Purification : Chromatographic methods (HPLC, column) are essential for high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine is unique due to its specific substitution pattern on the indole ring and the presence of a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine, also referred to as methyl N-[(1-methyl-1H-indol-5-yl)carbonyl]glycinate, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_12H_12N_2O_3, with a molecular weight of approximately 232.23 g/mol. The compound features an indole ring connected to a carbonyl group and a glycine moiety, which contributes to its unique biological properties. The indole structure is known for its ability to interact with various biological targets, making it a valuable subject for research.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways essential for microbial survival.

2. Anticancer Effects

The anticancer potential of this compound has been investigated in several studies. It has been found to induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization, leading to cell cycle arrest. For instance, in vitro studies on various cancer cell lines have indicated that the compound can significantly reduce cell viability in a dose-dependent manner.

Table 1: Summary of Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
PC3 (Prostate)26.43Induces apoptosis via tubulin inhibition
DU145 (Prostate)41.85Cell cycle arrest at G0/G1 phase

3. Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. It appears to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators . This property makes it a potential candidate for therapeutic applications in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound inhibits enzymes associated with inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Binding : Its indole structure allows it to bind effectively to various receptors, modulating their activity and influencing cellular responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Activity in Animal Models

In a study involving xenograft models of prostate cancer, administration of this compound resulted in significant tumor regression compared to control groups. Histological analysis showed increased apoptosis and reduced proliferation markers in treated tumors .

Case Study 2: Anti-inflammatory Effects in Rodent Models

Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Treatment with the compound significantly reduced paw swelling compared to untreated controls, indicating its potential utility in managing inflammatory disorders.

Q & A

Basic Research Question

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the indole methyl group (δ ~3.8 ppm) and glycine backbone (δ ~3.9 ppm for CH2_2, δ ~8.5 ppm for NH).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 247.1), with fragmentation patterns aligning with NIST reference databases .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Advanced Research Question
Discrepancies in stability (e.g., hydrolysis susceptibility) may arise from solvent choice or pH. For instance, glycine derivatives degrade under acidic/basic conditions via cleavage of the amide bond. Systematic stability studies under varying pH (5.0–9.0) and temperature (25–90°C), monitored by HPLC, can clarify degradation pathways . Comparative analysis with structurally similar compounds (e.g., salicyluric acid derivatives) provides mechanistic insights .

What computational approaches predict the biological activity of this compound?

Advanced Research Question
Molecular docking (AutoDock Vina) and DFT calculations assess binding affinity to targets like glycine receptors or enzymes (e.g., COX-2). The indole moiety’s hydrophobic interactions and glycine’s hydrogen-bonding capacity are modeled using software such as Gaussian08. Pharmacokinetic properties (logP, PSA) are predicted via SwissADME, guiding in vitro testing prioritization .

How does steric hindrance from the 1-methylindole group influence regioselectivity in downstream reactions?

Advanced Research Question
The 1-methyl group on the indole ring directs electrophilic substitution to the 3-position due to steric and electronic effects. In alkylation or acylation reactions, regioselectivity is confirmed by 1H^1H-NMR (e.g., absence of peaks at δ 7.2–7.4 ppm for 3-substituted products) . Computational studies (e.g., Mulliken charge analysis) further rationalize reactivity patterns.

What strategies optimize the enantiomeric purity of this compound during synthesis?

Advanced Research Question
Chiral auxiliaries (e.g., Boc-protected glycine derivatives) or asymmetric catalysis (e.g., Cu(I)/chiral ligand systems) enhance enantioselectivity. HPLC with chiral columns (e.g., Chiralpak IA) monitors enantiomeric excess (>95% achievable). Racemization risks are mitigated by avoiding high temperatures during amide coupling .

How does this compound interact with biological membranes in transport studies?

Basic Research Question
Lipophilicity (logD ~1.5) and PSA (~70 Ų) predict moderate membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) quantify apparent permeability (Papp_{app}), while fluorescence microscopy tracks cellular uptake. Comparative data with analogs (e.g., benzyloxycarbonyl-glycine) highlight structural determinants of bioavailability .

What are the key challenges in scaling up laboratory synthesis to gram-scale production?

Advanced Research Question

  • Catalyst Load : Reducing Cu catalyst from 10 mol% to 2 mol% maintains yield while lowering metal contamination.
  • Purification : Switching from column chromatography to recrystallization (e.g., ethyl acetate/hexane) improves scalability.
  • Byproduct Management : LC-MS identifies side products (e.g., dimerization via indole C3), addressed by slower reagent addition .

How do structural modifications of the indole ring alter the compound’s physicochemical properties?

Advanced Research Question
Introducing electron-withdrawing groups (e.g., -NO2_2 at C7) increases acidity (pKa ~4.5 vs. ~6.0 for parent compound), altering solubility. Substituent effects are quantified via Hammett plots and correlated with logD values. X-ray structures reveal conformational changes impacting crystal packing .

What are the best practices for validating synthetic batches against reference standards?

Basic Research Question

  • HPLC : Use C18 columns (5 µm, 250 mm) with UV detection (254 nm); retention time ±0.2 min vs. standard.
  • NMR : Match peak integrals (±5%) and coupling constants (±0.5 Hz).
  • Elemental Analysis : Carbon/nitrogen content within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.